![molecular formula C49H48N2O4 B321179 2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B321179.png)
2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is a complex organic compound characterized by its multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting from simpler precursors. One common route involves the following steps:
Formation of (4-tert-butylphenoxy)acetyl chloride: This can be achieved by reacting 4-tert-butylphenol with acetyl chloride in the presence of a base such as pyridine.
Synthesis of the intermediate fluorenyl compound: The intermediate 9-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)-9H-fluorene can be synthesized by reacting the (4-tert-butylphenoxy)acetyl chloride with 4-aminophenylfluorene under appropriate conditions.
Final coupling reaction: The final step involves coupling the intermediate fluorenyl compound with 2-(4-tert-butylphenoxy)acetamide under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and tert-butyl groups can be oxidized under strong oxidative conditions.
Reduction: The amide and aromatic nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Materials Science: As a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-butylphenoxyacetyl chloride: A precursor in the synthesis of the target compound.
4-tert-butylphenoxyacetic acid: Another related compound with similar functional groups.
Uniqueness
2-(4-TERT-BUTYLPHENOXY)-N-[4-(9-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Propriétés
Formule moléculaire |
C49H48N2O4 |
|---|---|
Poids moléculaire |
728.9 g/mol |
Nom IUPAC |
2-(4-tert-butylphenoxy)-N-[4-[9-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenyl]fluoren-9-yl]phenyl]acetamide |
InChI |
InChI=1S/C49H48N2O4/c1-47(2,3)33-19-27-39(28-20-33)54-31-45(52)50-37-23-15-35(16-24-37)49(43-13-9-7-11-41(43)42-12-8-10-14-44(42)49)36-17-25-38(26-18-36)51-46(53)32-55-40-29-21-34(22-30-40)48(4,5)6/h7-30H,31-32H2,1-6H3,(H,50,52)(H,51,53) |
Clé InChI |
WVYZNTCIEPPHLZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)COC7=CC=C(C=C7)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)COC7=CC=C(C=C7)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


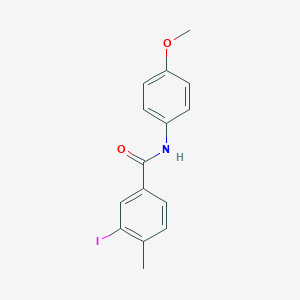

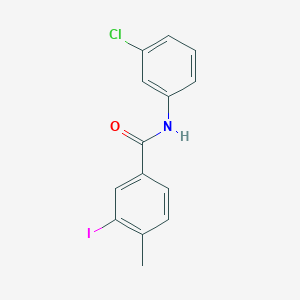
![2-[(3-Iodo-4-methylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B321105.png)

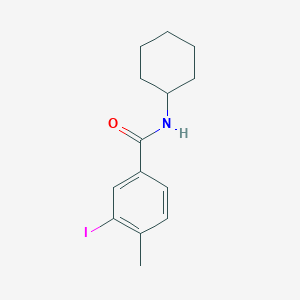
![N-[4-(diethylsulfamoyl)phenyl]-3-iodo-4-methylbenzamide](/img/structure/B321110.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-iodo-4-methylbenzamide](/img/structure/B321111.png)
![3-iodo-4-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B321112.png)
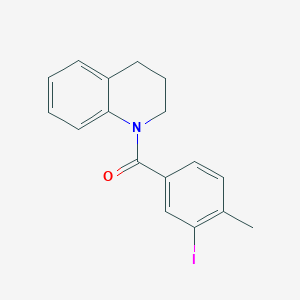
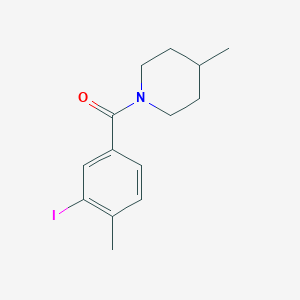
![3-iodo-4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B321118.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-3-iodo-4-methylbenzamide](/img/structure/B321119.png)
![3-iodo-N-[6-[(3-iodo-4-methylbenzoyl)amino]hexyl]-4-methylbenzamide](/img/structure/B321120.png)
